![molecular formula C9H18BrN3 B11718465 (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide](/img/structure/B11718465.png)
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is a chemical compound with a unique structure that includes an indole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide involves several steps. One common method includes the enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate to form (1S,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid . This intermediate is then subjected to further reactions to obtain the desired compound. The use of non-mammalian derived enzymes is preferred to achieve higher enantiomeric excess and reduce production costs .
Industrial Production Methods
Industrial production of this compound typically involves the use of immobilized enzymes to facilitate the recycling of biocatalysts, thereby making the process more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and cupric sulfate for selective, heterogeneous oxidation . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,3aS,7aR)-3-butylhexahydro-2-benzofuran-1(3H)-one
- (3aS,7aR)-hexahydro-1H-indole-1-carboximidamide hydrochloride
- (3aS,7aR)-N-(2-Bromo-2-propen-1-yl)octahydro-3aH-isoindole-3a-carboxamide hydrochloride .
Uniqueness
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is unique due to its specific stereochemistry and the presence of the indole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H18BrN3 |
---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8+;/m0./s1 |
InChI-Schlüssel |
NCFUQWZYOTZJMJ-KZYPOYLOSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@@H](C1)CCN2C(=N)N.Br |
Kanonische SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.